molecular formula C11H9BrN2 B13148442 4-(Bromomethyl)-3,4'-bipyridine

4-(Bromomethyl)-3,4'-bipyridine

Cat. No.: B13148442
M. Wt: 249.11 g/mol
InChI Key: LCJSCACGDWCJHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromomethyl)-3,4'-bipyridine is a versatile halomethyl-functionalized bipyridine compound intended for research and development purposes. Its molecular structure incorporates a reactive bromomethyl group, making it a valuable building block in synthetic chemistry. Researchers primarily utilize this compound as a key precursor for the synthesis of more complex bipyridine ligands . These custom ligands are essential in coordination chemistry for constructing metal-organic frameworks (MOFs) and linear coordination polymers, which have potential applications in catalysis, molecular recognition, and materials science . Furthermore, the bromomethyl group serves as an excellent handle for further functionalization, allowing its incorporation into polymer main chains to create rigid-rod polyamides and polyesters with high thermal stability and interesting optical or conductive properties . As a mixed-isomer bipyridine (3,4'), it may induce specific twists or non-coplanar conformations in metal complexes, which can be exploited to fine-tune magnetic or electronic interactions between metal centers in dinuclear complexes . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C11H9BrN2

Molecular Weight

249.11 g/mol

IUPAC Name

4-(bromomethyl)-3-pyridin-4-ylpyridine

InChI

InChI=1S/C11H9BrN2/c12-7-10-3-6-14-8-11(10)9-1-4-13-5-2-9/h1-6,8H,7H2

InChI Key

LCJSCACGDWCJHB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=C(C=CN=C2)CBr

Origin of Product

United States

Preparation Methods

Bromination of 4-Methyl-3,4'-bipyridine

The most straightforward method involves the bromination of 4-methyl-3,4'-bipyridine using N-bromosuccinimide (NBS) under radical conditions, typically initiated by light or a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually performed in an inert solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) under reflux.

  • Reaction Conditions:

    • Solvent: CCl4 or CHCl3
    • Brominating agent: NBS (1.0–1.2 equivalents)
    • Temperature: Reflux (~60–80 °C)
    • Time: Several hours (commonly 4–16 hours)
    • Initiation: Light or AIBN
  • Mechanism: Radical bromination proceeds via homolytic cleavage of NBS to generate bromine radicals, which abstract a benzylic hydrogen from the methyl group, forming a benzylic radical that reacts with bromine to yield the bromomethyl product.

  • Yields: Typically high, ranging from 85% to 95% depending on reaction scale and purification.

Cross-Coupling Followed by Bromination

An alternative approach involves first synthesizing 4-methyl-3,4'-bipyridine via transition-metal-catalyzed cross-coupling reactions, such as Negishi coupling, between suitable pyridyl halides and methyl-substituted organometallic reagents.

  • Step 1: Negishi cross-coupling to form 4-methyl-3,4'-bipyridine.

  • Step 2: Bromination of the methyl group using NBS or bromine under conditions similar to those described above.

  • Advantages: This method allows for regioselective synthesis of substituted bipyridines with control over substitution patterns.

  • Reference: Efficient synthesis of methyl-substituted bipyridines followed by bromination was reported with high yields and regioselectivity (J. Org. Chem. 1998, 63, 10048–10051).

Oxidative Bromination Using Sodium Bromate and Sodium Pyrosulfite

Though less common for 4-(bromomethyl)-3,4'-bipyridine specifically, related bromomethylated biphenyl derivatives have been prepared by oxidative bromination using sodium bromate (NaBrO3) and sodium pyrosulfite (Na2S2O5) in aqueous-organic biphasic systems at low temperatures (0–25 °C). This method provides high yields and purity for bromomethyl derivatives with minimal overbromination.

  • Typical Conditions:

    • Sodium bromate dissolved in water
    • Substrate dissolved in ethyl acetate or similar solvent
    • Sodium pyrosulfite added dropwise under cooling
    • Stirring for several hours at 15–25 °C
  • Yields: Up to 92–94% with high HPLC purity (>98%)

  • Note: This method is more documented for biphenyl derivatives but may be adapted for bipyridine analogs.

Method Key Reagents Solvent(s) Conditions Yield (%) Notes
Radical Bromination with NBS N-bromosuccinimide (NBS) CCl4, CHCl3 Reflux, light or AIBN 85–95 Most common, selective bromination
Cross-Coupling + Bromination Pd catalyst, organozinc reagents + NBS THF, CCl4 Cross-coupling RT, bromination reflux 80–90 Allows regioselective substitution
Oxidative Bromination NaBrO3, Na2S2O5 H2O / ethyl acetate 0–25 °C, stirring hours 90–94 High purity, less common for bipyridines
  • Selectivity and Purity: Radical bromination using NBS is highly selective for benzylic positions adjacent to the pyridine ring, minimizing side reactions. Purification by recrystallization or chromatography yields analytically pure this compound.

  • Scalability: The NBS method is scalable from milligram to multi-gram quantities, supporting laboratory and pilot-scale synthesis.

  • Alternative Brominating Agents: Molecular bromine (Br2) can also be used but often leads to less selective bromination and requires careful control to avoid polybromination.

  • Safety Considerations: Brominating agents and solvents like CCl4 are toxic and require appropriate handling and ventilation. NBS is preferred for safety and ease of use.

  • Characterization: Products are typically characterized by proton nuclear magnetic resonance (1H NMR), carbon-13 NMR (13C NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) to confirm structure and purity.

The preparation of this compound is effectively achieved through radical bromination of the corresponding methyl-substituted bipyridine using N-bromosuccinimide under reflux conditions. Alternative methods include cross-coupling strategies followed by bromination and oxidative bromination with sodium bromate and pyrosulfite, though the latter is less documented for this specific compound. The choice of method depends on available starting materials, desired scale, and purity requirements. Comprehensive characterization ensures the compound's suitability for subsequent applications in coordination chemistry and organic synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-3,4’-bipyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF) are commonly used.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and ethers.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: The major product is the corresponding methyl derivative.

Scientific Research Applications

4-(Bromomethyl)-3,4’-bipyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.

    Biology: The compound is used in the study of biological systems and as a precursor for the synthesis of biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-3,4’-bipyridine involves its ability to participate in various chemical reactions due to the presence of the bromomethyl group. This group can undergo nucleophilic substitution, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and synthetic distinctions between 4-(Bromomethyl)-3,4'-bipyridine and related brominated/functionalized bipyridine derivatives:

Compound Name Structural Features Synthesis Method Yield Applications
This compound Bromomethyl group at 4-position; 3,4'-bipyridine backbone Nucleophilic substitution of methyl group with bromine 30% Intermediate for Ru/Au heterobimetallic complexes; photophysical studies
5,5'-Bis(bromomethyl)-2,2'-bipyridine Two bromomethyl groups at 5,5'-positions Nucleophilic substitution of methyl groups with bromine Not reported Precursor for luminescent lanthanide complexes; ligand for coordination polymers
4,4'-Dibromo-2,2'-bipyridine Bromine atoms at 4,4'-positions Direct bromination of 2,2'-bipyridine Not reported Building block for cross-coupling reactions; precursor to NHC ligands
6-Bromo-4,4'-dimethyl-2,2'-bipyridine Bromine at 6-position; methyl groups at 4,4'-positions Chlorination of N-oxide intermediates or coupling reactions Not reported Ligand for Co complexes in CO₂ reduction; synthesis of azole-pyridine ligands
4-(Bromomethyl)pyridine hydrobromide Simpler structure: single pyridine ring with bromomethyl group Bromination of 4-methylpyridine 97% purity Drug synthesis (e.g., benzoxazole derivatives); nanomaterial development

Reactivity and Functionalization

  • The bromomethyl group in this compound allows alkylation or cross-coupling, whereas dibromo derivatives (e.g., 4,4'-dibromo-2,2'-bipyridine) are more suited for Ullmann or Suzuki couplings .
  • Chlorinated analogs like 6-chloro-4,4'-dimethyl-2,2'-bipyridine exhibit distinct electronic properties, influencing catalytic activity in metal complexes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.